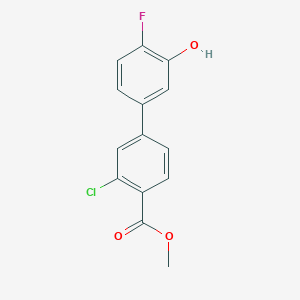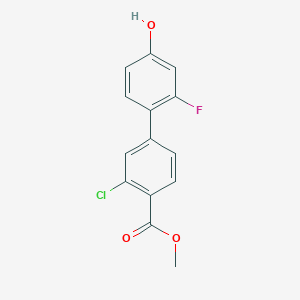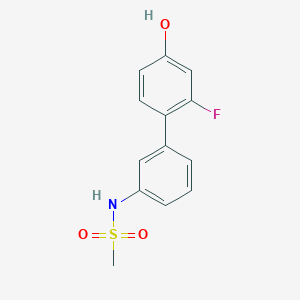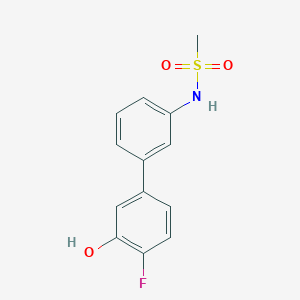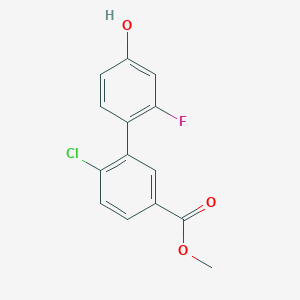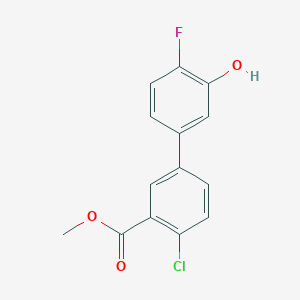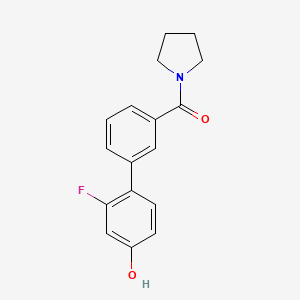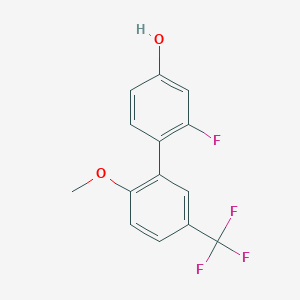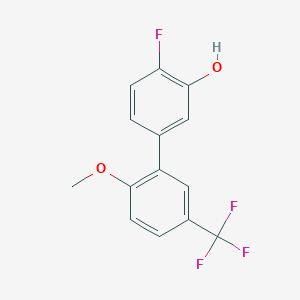
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% (3F5MSA-P) is a phenolic compound that has recently been studied for its potential applications in various scientific research areas. 3F5MSA-P has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of novel fluoro derivatives, as well as in the development of new drugs and drug delivery systems. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts by binding to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation and oxidative stress. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. In addition, 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is relatively inexpensive and easy to synthesize. However, there are some limitations to using 3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% in laboratory experiments. For example, it is not soluble in water and may require the use of organic solvents for dissolution.
Orientations Futures
For research include exploring the compound’s potential as an anti-cancer agent, examining the mechanism of action in more detail, and investigating the potential for drug delivery systems. In addition, further research should be conducted to investigate the compound’s potential for other applications, such as in the fields of biochemistry, pharmacology, and toxicology.
Méthodes De Synthèse
3-Fluoro-5-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde and 3-methylsulfonylaminophenol in aqueous solution. This reaction yields 3-fluoro-5-(3-methylsulfonylaminophenyl)phenol as the main product. The second step involves the purification of the product by recrystallization to obtain a 95% pure product.
Propriétés
IUPAC Name |
N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(17,18)15-12-4-2-3-9(6-12)10-5-11(14)8-13(16)7-10/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBWVIKZLDXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684557 |
Source


|
| Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-69-7 |
Source


|
| Record name | N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



